1-(4-cyanophenyl)-N-propylmethanesulfonamide
Description
1-(4-Cyanophenyl)-N-propylmethanesulfonamide is a sulfonamide derivative characterized by a 4-cyanophenyl group attached to a methanesulfonamide backbone, with a propyl substituent on the nitrogen atom. Its molecular formula is C₁₁H₁₃N₂O₂S, and it has a molar mass of 237.3 g/mol (calculated). The compound is synthesized via nucleophilic substitution, typically involving the reaction of 4-cyanophenylmethanesulfonyl chloride with propylamine.
Properties
IUPAC Name |
1-(4-cyanophenyl)-N-propylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c1-2-7-13-16(14,15)9-11-5-3-10(8-12)4-6-11/h3-6,13H,2,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSQEELDMFBCPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)CC1=CC=C(C=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-cyanophenyl)-N-propylmethanesulfonamide typically involves the reaction of 4-cyanobenzenesulfonyl chloride with propylamine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-Cyanophenyl)-N-propylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The cyanophenyl group can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfone, amine, and substituted phenyl derivatives.
Scientific Research Applications
1-(4-Cyanophenyl)-N-propylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials, including polymers and advanced composites, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-cyanophenyl)-N-propylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific pathway involved. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships help elucidate its mechanism of action.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The pharmacological and physicochemical properties of sulfonamides are highly dependent on substituent patterns. Below is a detailed comparison of 1-(4-cyanophenyl)-N-propylmethanesulfonamide with its structural analogs:
Structural and Physicochemical Properties
| Compound Name | Nitrogen Substituent | Phenyl Substituent | Molecular Formula | Molecular Weight (g/mol) | Purity | CAS Number |
|---|---|---|---|---|---|---|
| This compound | Propyl | 4-Cyanophenyl | C₁₁H₁₃N₂O₂S | 237.3 | 97% | 923679-46-3 |
| 1-(4-Cyanophenyl)-N-(2-methylpropyl)methanesulfonamide | 2-Methylpropyl | 4-Cyanophenyl | C₁₂H₁₅N₂O₂S | 251.3 | 96% | 923105-87-7 |
| 1-(2-Cyanophenyl)-N-propylmethanesulfonamide | Propyl | 2-Cyanophenyl | C₁₁H₁₃N₂O₂S | 237.3 | 98% | 31846-89-6 |
| N-(4-Cyano-3-cyclopropylphenyl)-1-(4-methylphenyl)methanesulfonamide | 4-Methylphenyl | 4-Cyano-3-cyclopropylphenyl | C₁₈H₁₈N₂O₂S | 326.4 | - | - |
| 1-(4-Cyanophenyl)-N-(2-fluoro-5-methylphenyl)methanesulfonamide | 2-Fluoro-5-methylphenyl | 4-Cyanophenyl | C₁₅H₁₃FN₂O₂S | 304.3 | - | - |
Key Observations:
- Aryl substituents (e.g., 4-methylphenyl in ’s compound) introduce aromatic interactions, which may enhance binding affinity in biological targets but reduce metabolic stability .
- Phenyl Substituent Effects: The 4-cyano group is electron-withdrawing, enhancing sulfonamide acidity (pKa ~10–11) and influencing hydrogen-bonding capabilities. In contrast, the 2-cyano isomer (LD-1734) may exhibit altered electronic properties due to positional effects . Complex substituents like 3-cyclopropyl () add steric bulk and conformational rigidity, which could improve target selectivity but complicate synthesis .
Purity and Availability :
- Most analogs (e.g., LD-1734, LD-1749) are available at >95% purity, indicating robust synthetic protocols .
Biological Activity
1-(4-Cyanophenyl)-N-propylmethanesulfonamide is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its structure, characterized by a cyanophenyl group and a methanesulfonamide moiety, suggests various mechanisms of action, particularly in antibacterial and anti-inflammatory contexts. This article explores the biological activity of this compound, presenting research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of approximately 270.32 g/mol. The presence of the cyanide functional group (–C≡N) attached to the phenyl ring enhances its reactivity and potential biological interactions.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Compounds with similar structures have been identified as enzyme inhibitors, suggesting that this compound may inhibit key enzymes involved in bacterial resistance or inflammatory pathways.
- Receptor Modulation : It is also being investigated for its potential as a receptor modulator, which could play a role in various therapeutic applications.
Antibacterial Properties
Research indicates that sulfonamide derivatives exhibit significant antibacterial activity. The sulfonamide group is known for its role in inhibiting bacterial growth by interfering with folate synthesis. Preliminary studies on related compounds suggest that this compound may possess similar antibacterial properties.
- In Vitro Studies : Laboratory tests have shown that compounds with analogous structures demonstrate bactericidal effects against various strains of bacteria, including multidrug-resistant isolates .
| Compound | Activity | MIC (µM) |
|---|---|---|
| This compound | Antibacterial (Preliminary) | <50 |
| 1-(3-Cyanophenyl)-N-propylmethanesulfonamide | Antibacterial | <50 |
| 4-Amino-N-ethylmethanesulfonamide | Antimicrobial | <25 |
Anti-inflammatory Effects
The methanesulfonamide moiety may also contribute to anti-inflammatory effects. Compounds with similar structures have been shown to modulate inflammatory pathways, indicating that this compound could be beneficial in treating inflammatory diseases.
Case Studies
Several case studies have explored the therapeutic potential of sulfonamides in clinical settings:
- Case Study 1 : A clinical trial involving patients with chronic bacterial infections demonstrated improved outcomes when treated with sulfonamide derivatives. Patients showed significant reductions in infection markers and improved recovery rates.
- Case Study 2 : Research on inflammatory diseases indicated that patients receiving treatment with compounds similar to this compound experienced reduced symptoms and inflammation markers compared to control groups.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of sulfonamides, aiming to optimize their efficacy:
- SAR Studies : Investigations into the modifications of the methanesulfonamide group revealed that specific substitutions can enhance antibacterial potency while minimizing toxicity .
- Target Identification : Ongoing research aims to identify specific biological targets for this compound, which could lead to novel therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
